Triphenylsulfonium iodide
CAS No.: 3744-08-9
Cat. No.: VC14118580
Molecular Formula: C18H15IS
Molecular Weight: 390.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3744-08-9 |
|---|---|
| Molecular Formula | C18H15IS |
| Molecular Weight | 390.3 g/mol |
| IUPAC Name | triphenylsulfanium;iodide |
| Standard InChI | InChI=1S/C18H15S.HI/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 |
| Standard InChI Key | CVJLQNNJZBCTLI-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Introduction
Chemical Identity and Structural Features
Triphenylsulfonium iodide (chemical formula: ) consists of a positively charged sulfonium ion and a negatively charged iodide counterion. The sulfonium cation adopts a trigonal-pyramidal geometry, with the sulfur atom at the apex bonded to three phenyl rings. X-ray diffraction studies of related triphenylsulfonium salts reveal that the S–C bond lengths range between 1.76–1.82 Å, while the C–S–C bond angles vary from 102° to 106°, indicating slight distortions from ideal symmetry . These structural nuances are critical for understanding the compound’s reactivity, as the steric bulk of the phenyl groups influences its interactions with nucleophiles and electrophiles.
Comparative analyses of sulfonium salts highlight the unique role of the iodide anion. For instance, in triphenylsulfonium triiodide (), the triiodide anion () forms linear chains through halogen bonding, whereas the iodide anion () in simpler salts like triphenylsulfonium iodide participates in hydrogen-bonding networks . Such anion-dependent structural variations underscore the importance of counterion selection in modulating the physical and chemical properties of sulfonium-based compounds.
Synthesis and Crystallization
Synthetic Methodologies
Triphenylsulfonium iodide is typically synthesized via anion exchange reactions. A representative procedure involves reacting triphenylsulfonium chloride () with hydroiodic acid () in methanol . The general reaction scheme is:
Crystallographic Characterization
Single-crystal X-ray diffraction of triphenylsulfonium salts provides detailed insights into their solid-state arrangements. For example:
| Parameter | |||
|---|---|---|---|
| Space Group | |||
| S–C Bond Length (Å) | 1.76–1.82 | 1.77–1.81 | 1.78–1.80 |
| C–S–C Angle (°) | 102–106 | 103–105 | 104–106 |
These data reveal consistent geometric parameters across different salts, suggesting that the sulfonium cation’s core structure remains largely unaffected by anion substitution. Hirshfeld surface analyses further indicate that intermolecular interactions in are dominated by I⋯H contacts (40–45% of total interactions), whereas O⋯H and F⋯H interactions prevail in perchlorate and hexafluorophosphate derivatives, respectively .
Reactivity and Functional Applications
Nucleophilic Substitution
The sulfonium cation’s electrophilic sulfur center enables diverse nucleophilic substitution reactions. For instance, iodide anions in triphenylsulfonium iodide can be displaced by stronger nucleophiles (e.g., thiolates or amines), yielding functionalized sulfides or sulfoxides . This reactivity is exploited in polymer chemistry for initiating cationic polymerization of epoxides and vinyl ethers.
Comparative Analysis of Sulfonium Salts
The physicochemical properties of triphenylsulfonium iodide are profoundly influenced by its anion. Key comparisons include:
-
Thermal Stability: Halide derivatives (e.g., , ) exhibit lower thermal decomposition temperatures () compared to hexafluorophosphate () .
-
Solubility: Iodide salts demonstrate moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas perchlorate derivatives are hygroscopic and require anhydrous handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume